molecular formula C12H11N3O4S2 B3032778 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione CAS No. 510737-48-1

3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B3032778
CAS No.: 510737-48-1
M. Wt: 325.4
InChI Key: WPQNJEJMTYPINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features both benzothiazole and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione typically involves the reaction of substituted 2-amino-benzothiazole intermediates with variously substituted cycloalkyl carboxylic acids under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of both benzothiazole and thiazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to simpler benzothiazole derivatives.

Properties

IUPAC Name

3-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c16-10-7-20-12(17)15(10)6-5-13-11-8-3-1-2-4-9(8)21(18,19)14-11/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQNJEJMTYPINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136279
Record name 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510737-48-1
Record name 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510737-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Thiazolidinedione, 3-[2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Reactant of Route 2
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Reactant of Route 3
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Reactant of Route 4
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Reactant of Route 5
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
Reactant of Route 6
3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.